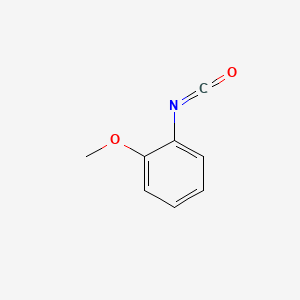

2-Methoxyphenyl isocyanate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-isocyanato-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVCZZADQDCIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061025 | |

| Record name | Benzene, 1-isocyanato-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-87-8 | |

| Record name | 2-Methoxyphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-isocyanato-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-isocyanato-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-isocyanato-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxyphenyl Isocyanate

Phosgenation and Phosgene-Equivalent Routes

The most traditional and widely utilized methods for synthesizing aryl isocyanates involve phosgene (B1210022) and its safer, solid or liquid equivalents. These reagents react with the primary amine group of 2-methoxyaniline to form the isocyanate functional group.

The direct reaction of 2-methoxyaniline (o-anisidine) with phosgene gas is a well-established industrial method. The process typically involves treating the aniline (B41778) derivative with phosgene in an inert solvent. google.com For instance, a solution of o-anisidine (B45086) in chlorobenzene, when treated with phosgene at elevated temperatures, yields 2-methoxyphenyl isocyanate. google.com In one documented procedure, this reaction was heated to 125°C, affording the final product in 89% yield after distillation. google.com Another common approach involves conducting the reaction at a lower temperature (0°C) in a solvent like dichloromethane (B109758) (DCM), using a base such as triethylamine (B128534) to scavenge the HCl byproduct.

Reaction Summary: Phosgenation of 2-Methoxyaniline

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methoxyaniline | Phosgene | Chlorobenzene | 125°C | 89% | google.com |

To mitigate the hazards associated with gaseous phosgene, liquid trichloromethyl chloroformate, commonly known as diphosgene, serves as a safer substitute. google.comgoogle.com Diphosgene decomposes in situ to generate phosgene under the reaction conditions. The synthesis of aryl isocyanates using diphosgene is a mild and simple method that can be applied to various amines. nih.govresearchgate.net The reaction of an aniline derivative with diphosgene is typically carried out in a dry solvent like dioxane, often in the presence of a base like triethylamine. researchgate.net The formation of the isocyanate can be confirmed by infrared spectroscopy, which shows a characteristic absorption band around 2250 cm⁻¹. researchgate.net

Bis(trichloromethyl) carbonate, or triphosgene (B27547), is a stable, crystalline solid that is an even safer and more convenient phosgene equivalent. mdpi.comlookchem.comchemicalbook.com It is widely used for the synthesis of isocyanates from amines in both laboratory and industrial settings. lookchem.comresearchgate.netlookchem.com One-third of an equivalent of triphosgene provides one equivalent of phosgene for the reaction. mdpi.com A general procedure involves the dropwise addition of a solution of the aniline (e.g., 2-methoxyaniline) to a stirred solution of triphosgene in a solvent like dichloromethane (DCM). rsc.org A base, such as triethylamine or n-Hex₃N, is subsequently added to facilitate the reaction, which can be run at temperatures ranging from -35°C to room temperature. rsc.org This method is highly efficient for converting anilines into their corresponding isocyanates. rsc.org

General Conditions for Triphosgene-Mediated Isocyanate Synthesis

| Amine | Reagent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Aniline Derivative | Triphosgene | Triethylamine | Dichloromethane | -35°C to RT | rsc.org |

| 2-Methoxyaniline | Triphosgene | Triethylamine | Acetonitrile (B52724) | 80°C (reflux) |

N,N'-Carbonyldiimidazole (CDI) is another phosgene substitute used for the synthesis of isocyanates. google.comgoogle.comgoogleapis.com The reaction involves treating the amine with CDI, which acts as a carbonylating agent to form the isocyanate. googleapis.com This method is often employed in the synthesis of complex molecules and heterocyclic compounds where mild reaction conditions are required. rsc.orgnih.govscholaris.ca For example, 5-(trifluoromethyl)-2-methoxyaniline can be reacted with CDI to generate the corresponding isocyanate, which is then used in subsequent reactions without isolation. googleapis.com

Curtius Rearrangement Pathways

The Curtius rearrangement provides a phosgene-free route to isocyanates from carboxylic acids. nih.govorganic-chemistry.org This reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal decomposition to yield the isocyanate and nitrogen gas. nih.govorganic-chemistry.org The starting carboxylic acid can be converted to an acyl azide, which then rearranges to the isocyanate. googleapis.com A popular and efficient method for this one-pot transformation is the use of diphenylphosphoryl azide (DPPA). nih.govdurham.ac.uk This approach allows for the conversion of a carboxylic acid, such as a derivative of 2-methoxybenzoic acid, directly into this compound under mild conditions. nih.gov The resulting isocyanate can be trapped by various nucleophiles or isolated if stable. nih.govdurham.ac.uk This pathway is particularly valuable in complex syntheses where sensitive functional groups are present. mdpi.com

Emerging and Sustainable Synthetic Approaches

In response to growing environmental concerns, new and more sustainable methods for isocyanate synthesis are being developed. These approaches aim to avoid toxic reagents like phosgene and reduce waste. nih.gov One such strategy is the "urea method," which involves the thermal decomposition of carbamates, synthesized from urea (B33335), alcohol, and amines, to produce isocyanates. nih.gov This process has the potential for a "zero emission" cycle, as the byproducts can be recycled. nih.gov

Another green approach involves the direct synthesis from amines and carbon dioxide, a readily available and non-toxic C1 source. scholaris.ca This method utilizes dehydrating agents to convert the in situ formed carbamic acid into the corresponding isocyanate under mild, metal-free conditions. scholaris.ca Furthermore, catalyst-free syntheses in water have been explored for related urea formations, indicating potential for greener isocyanate production pathways. The use of this compound has also been investigated as a chemoselective protecting group for amines, which can be removed under specific conditions, highlighting its versatile reactivity in modern organic synthesis. researchgate.netrsc.org

Phosgene-Free Synthesis Strategies

Phosgene-free strategies for producing aryl isocyanates like this compound primarily focus on two major pathways: the synthesis and subsequent decomposition of carbamate (B1207046) intermediates, and rearrangement reactions of carboxylic acid derivatives. semanticscholar.orgscholaris.ca The carbonylation of amines or nitro compounds in the presence of an alcohol is a prominent method for generating the necessary carbamate precursor. nwo.nlsemanticscholar.org

Carbonylation of Nitrogen-Containing Precursors

A prevalent phosgene-free route involves the carbonylation of an aromatic amine or nitro compound to form an N-aryl carbamate, which is then thermally decomposed to the isocyanate. nwo.nlsemanticscholar.org

Oxidative Carbonylation of Amines: This method involves the reaction of an amine, such as 2-methoxyaniline, with carbon monoxide (CO) and an oxidant in the presence of a catalyst. Palladium-based catalysts have shown high efficacy for this transformation. For instance, the oxidative carbonylation of aniline-type substrates using a CO/O₂ mixture can be effectively catalyzed by palladium complexes, leading to the formation of carbamates or ureas under relatively mild conditions. researchgate.net The choice of ligands attached to the palladium center can significantly influence the reaction's yield and selectivity. researchgate.net

Reductive Carbonylation of Nitro Compounds: An alternative pathway is the direct reductive carbonylation of nitroarenes. digitellinc.com This process converts a nitro compound, like 2-nitroanisole, directly into the corresponding isocyanate or a carbamate precursor by reacting it with carbon monoxide under reductive conditions. digitellinc.comsemanticscholar.org This approach is attractive as it starts from readily available nitroaromatics. Research has focused on understanding the reaction mechanism to develop efficient catalysts that can operate under practical industrial conditions. digitellinc.com Palladium-catalyzed systems are also common in this approach. For example, the synthesis of methyl N-(2-methoxyphenyl)carbamate, the direct precursor to this compound, can be achieved through the palladium-catalyzed reductive carbonylation of 2-methoxyaniline. scispace.com

Thermal Decomposition of Carbamates

Once the carbamate precursor, such as methyl N-(2-methoxyphenyl)carbamate, is synthesized, it is cleaved thermally to yield the target isocyanate and an alcohol byproduct. nwo.nlscite.ai The efficiency of this decomposition step is highly dependent on the catalyst and reaction conditions. While specific data for 2-methoxyphenyl carbamate is limited in readily available literature, studies on the decomposition of methyl N-phenyl carbamate (MPC) to phenyl isocyanate offer valuable insights into effective catalytic systems. Various metal oxide catalysts have been investigated, with bismuth oxide (Bi₂O₃) demonstrating notable performance. scite.ai

| Catalyst | Reaction Temperature (°C) | MPC Conversion (%) | Phenyl Isocyanate Yield (%) | Notes |

|---|---|---|---|---|

| Bi₂O₃ | 180 | 86.2 | 78.5 | Catalyst prepared by direct calcination of bismuth (III) nitrate (B79036) pentahydrate. Reaction carried out at the boiling point of the solvent, o-dichlorobenzene (ODCB). scite.ai |

| ZnO | 180 | ~75 | ~70 | Data inferred from comparative studies showing Bi₂O₃ has superior performance. scite.ai |

| PbO | 180 | ~70 | ~65 | Data inferred from comparative studies. scite.ai |

Rearrangement Reactions

Classical name reactions in organic chemistry provide alternative, albeit often small-scale, phosgene-free pathways to isocyanates from carboxylic acid derivatives. scholaris.ca

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide, which can be prepared from a carboxylic acid. The rearrangement produces an isocyanate with the loss of nitrogen gas. This method is valuable in laboratory synthesis but is less suited for large-scale industrial production due to the potentially explosive nature of acyl azides. scholaris.ca For this compound, the starting material would be 2-methoxybenzoyl azide. lookchem.com

Hofmann, Schmidt, and Lossen Rearrangements: These are mechanistically related to the Curtius rearrangement and provide alternative routes to isocyanates from primary amides, carboxylic acids (via an alkyl or aryl azide), and hydroxamic acids, respectively. scholaris.ca These methods are generally limited to smaller-scale synthesis. scholaris.ca

Use of Phosgene Surrogates

Another strategy involves replacing phosgene with safer, easier-to-handle carbonylating agents, often referred to as phosgene surrogates.

Dimethyl Carbonate (DMC): DMC can be used as a green reagent for the synthesis of carbamates from amines. The resulting carbamates can then be pyrolyzed to isocyanates. For example, N,N′-diphenyl urea can react with DMC in the presence of lead compound catalysts to produce methyl N-phenyl carbamate. researchgate.net

1,1'-Carbonyldiimidazole (CDI): CDI is a solid, non-volatile reagent that can be used to convert amines to isocyanates. lookchem.com

Triphosgene (Bis(trichloromethyl) carbonate): This solid compound is a safer alternative to gaseous phosgene and can be used for the same types of transformations, including the conversion of 2-methoxyaniline to this compound. lookchem.com

Reaction Mechanisms and Chemical Reactivity of 2 Methoxyphenyl Isocyanate

Nucleophilic Addition Reactions of 2-Methoxyphenyl Isocyanate

The core reactivity of this compound involves the addition of a nucleophile to the central carbon of the isocyanate group. This reaction breaks the nitrogen-carbon pi bond, with the nitrogen atom typically being protonated by a solvent or another proton source to yield a stable addition product.

The reaction between an isocyanate and a primary or secondary amine is a robust and widely utilized method for the synthesis of urea (B33335) derivatives. This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted urea.

This compound readily reacts with various primary and secondary amines to form N,N'-disubstituted ureas. researchgate.net The reaction is typically fast and efficient, often proceeding at room temperature in a suitable solvent like dichloromethane (B109758) (DCM). rsc.org This method is valued for its high yields and the straightforward formation of the stable urea linkage. researchgate.netrsc.org

One study demonstrated the utility of this compound as a chemoselective reagent for this transformation. rsc.org The reaction with various anilines and benzylamines proceeded smoothly to give the corresponding urea products in high yields. rsc.org

Table 1: Synthesis of N,N'-Disubstituted Ureas from this compound

While direct synthesis examples starting specifically from this compound were not prominently featured in the surveyed literature, the N,N'-disubstituted ureas derived from it are valuable intermediates for more complex heterocyclic structures. The urea functionality can undergo cyclization reactions with appropriate reagents. For instance, reaction with another isocyanate can lead to the formation of a biuret (B89757), which can be a precursor for triazinetriones. A more direct route involves the reaction of the disubstituted urea with phosgene (B1210022) or its equivalents, or with carbamates, to achieve cyclization and form the 1,3,5-triazinane-2,4,6-trione (triazinetrione) ring system. This class of reaction highlights the potential of 2-methoxyphenylurea derivatives as building blocks in heterocyclic synthesis.

Cryptands are complex, three-dimensional polycyclic molecules capable of encapsulating ions. wikipedia.org The introduction of functional groups, such as ureas, into the cryptand structure can enhance their binding capabilities, particularly for anions. This compound has been successfully employed to functionalize "unclosed cryptand" precursors, introducing a urea moiety that can act as a hydrogen bond donor.

In one synthetic approach, a macrocyclic tetraamidic precursor containing a primary amine was reacted with this compound to yield the desired urea-functionalized cryptand in high yield (95%). This modification is crucial for creating receptors with a strong affinity for anions like carboxylates, even in competitive solvent systems. The urea group, with its two N-H protons, is geometrically well-suited to form strong hydrogen bonds with the oxygen atoms of carboxylate guests.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a significant target in cancer immunotherapy. nih.govfrontiersin.org The development of small molecule inhibitors for IDO1 is an active area of research. researchgate.netnih.gov The urea functional group is a common structural motif found in various enzyme inhibitors, where it can participate in crucial hydrogen bonding interactions within the enzyme's active site.

Although specific examples detailing the use of this compound in the synthesis of clinically trialed IDO1 inhibitors were not found, the general synthetic strategy for many inhibitor scaffolds involves the reaction of an amine-containing core structure with an isocyanate. nih.govrsc.org This reaction provides a direct and efficient method to install the urea linkage, which is often essential for the compound's biological activity. The versatility of the isocyanate-amine reaction allows for the creation of large libraries of potential inhibitors by varying both the amine and isocyanate components.

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications for conditions like glaucoma and cancer. nih.gov Many CA inhibitors are based on a sulfonamide scaffold, which binds to the zinc ion in the enzyme's active site.

To achieve isoform selectivity and improve properties, these primary sulfonamides are often derivatized. One reported strategy involves reacting carbohydrazido-benzenesulfonamides with aryl isocyanates. nih.gov This reaction forms a complex molecule incorporating a sulfonamide group, a hydrazide linkage, and a urea (or more accurately, a semicarbazide) moiety. This approach, using various aryl isocyanates, has been used to generate series of potent CA inhibitors, with some compounds showing low nanomolar inhibition of the tumor-associated isoform CA IX. nih.gov The urea N-H groups provide additional hydrogen bonding points, contributing to the inhibitor's affinity and selectivity for different CA isozymes.

Mentioned Compounds

Reaction with Amines to Form Urea Derivatives

Cyclization and Rearrangement Processes Involving this compound

The presence of the methoxy (B1213986) group at the ortho position of this compound introduces the potential for unique intramolecular reactions, leading to the formation of heterocyclic structures.

Under certain conditions, this compound can undergo intramolecular cyclization to form 2(3H)-benzoxazolone scaffolds. nih.gov This transformation is of significant interest as benzoxazolones are medicinally relevant molecules with a wide range of therapeutic applications. nih.gov The reaction involves the nucleophilic attack of the oxygen atom of the methoxy group onto the isocyanate carbon, followed by the elimination of a methyl group.

Decarbonylation is a process where a carbonyl group is removed from a molecule. Isocyanates can undergo decarbonylation under specific catalytic conditions.

The use of Lewis acids can promote the decarbonylation of isocyanates. nih.govnih.gov In the case of this compound, treatment with a Lewis acid such as boron trichloride (BCl₃) can lead to different outcomes depending on the reaction conditions. nih.gov

Detailed studies, including Density Functional Theory (DFT) calculations, have been employed to understand the mechanism of Lewis acid-catalyzed decarbonylation. nih.gov These studies suggest that the Lewis acid can activate the isocyanate in two ways:

Direct Activation: The Lewis acid coordinates to the oxygen or nitrogen atom of the isocyanate, increasing the electrophilicity of the carbonyl carbon.

Lewis Acid Assisted Brønsted Acid (LBA) Activation: The Lewis acid can interact with trace amounts of water to form a Brønsted acid, which then protonates the isocyanate, facilitating nucleophilic attack. nih.gov

The electronic nature and the position of substituents on the aryl isocyanate can influence the products formed during these decarbonylation reactions. nih.govnih.gov For this compound, the presence of the ortho-methoxy group can also lead to the formation of 2(3H)-benzoxazolone as a competing product during Lewis acid-catalyzed reactions. nih.gov

Table 2: Products from Lewis Acid Treatment of this compound

| Lewis Acid | Reaction Conditions | Major Product(s) |

| BCl₃ (catalytic) | Mild | Urea/Biuret derivatives |

| BCl₃ (stoichiometric) | Room Temperature | 2(3H)-Benzoxazolone-borane macrocycle |

This data is based on findings from a specific study and may not be universally applicable to all Lewis acids and conditions. nih.gov

Decarbonylation Pathways of this compound

Palladium-Catalyzed Deisocyanative Unimolecular Fragment Coupling

A novel bond-forming methodology known as Unimolecular Fragment Coupling (UFC) utilizes transition metal catalysis to forge new chemical bonds by extruding a molecule from the middle of a substrate and subsequently recombining the remaining fragments. scispace.com A key development in this area is the palladium-catalyzed deisocyanative unimolecular fragment coupling of N-allylamides. scispace.com This reaction involves the elimination of an isocyanate fragment from an amide, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. scispace.comresearchgate.net

The process allows for the strategic use of the amide functionality, which can be derived from this compound, as a convertible directing or protecting group. scispace.comresearchgate.net In this reaction format, the atoms of the isocyanate group (-N=C=O) are extruded from the N-allylamide substrate, and the remaining molecular fragments are coupled. researchgate.net This transformation is significant as it proceeds without the need for external nucleophiles or electrophiles, which enhances its compatibility with sensitive functional groups. researchgate.net The reaction enables a late-stage modification of the amide group, showcasing its versatility in complex molecule synthesis. scispace.com

The chemoselective nature of this compound makes it a suitable precursor for creating amide substrates that can later undergo this deprotection or transformation step to regenerate a free amine or form a new bond. researchgate.net An organometallic intermediate relevant to the catalytic cycle has been characterized, providing insight into the reaction mechanism. scispace.comresearchgate.net

Polymerization and Oligomerization Studies of this compound

Formation of Polyureas

Polyurea is a type of elastomer formed through the step-growth polymerization reaction between an isocyanate component and an amine component. wikipedia.org The isocyanate, which can be aromatic or aliphatic in nature, reacts with a multifunctional amine (typically a diamine) to form repeating urea linkages (-NH-CO-NH-). wikipedia.orgresearchgate.net The reaction between the isocyanate group of a molecule like this compound and a primary or secondary amine is typically very fast and proceeds without the need for a catalyst. wikipedia.org

The fundamental reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isocyanate group. This polyaddition process does not produce any side products. wikipedia.org When a diisocyanate is reacted with a diamine, a linear polyurea is formed. The properties of the resulting polymer are dictated by the chemical structure of the isocyanate and amine monomers used. researchgate.net Aromatic isocyanates, such as this compound, would contribute to forming rigid segments within the polymer chain, imparting specific thermal and mechanical properties. rsc.org

Table 1: General Reaction for Polyurea Formation

| Reactant A | Reactant B | Resulting Linkage | Polymer Type |

|---|

Controlled Synthesis of Telechelic Cis-Stereoregular Polyacetylenes via Termination Reactions

Living polymerization is a form of chain-growth polymerization characterized by the absence of chain transfer and termination steps. wikipedia.org This allows for the synthesis of polymers with predetermined molar masses, low polydispersity, and well-defined architectures, including block copolymers and end-functionalized polymers. mdpi.com Rhodium-based catalysts are particularly effective for the living polymerization of substituted acetylenes, often yielding polymers with a highly stereoregular cis-transoidal structure. mdpi.com

In the context of a living polymerization, the propagating chain ends remain active until they are intentionally quenched with a terminating agent. This process, known as end-capping or termination, is crucial for producing telechelic polymers—polymers with functional groups at their chain ends.

A reactive electrophilic molecule such as this compound can theoretically serve as a terminating agent. The active propagating end of a living polyacetylene chain, which is a metal-carbene or an organometallic species (e.g., a Rhodium-carbon bond), could nucleophilically attack the highly electrophilic carbon of the isocyanate group. mdpi.com This reaction would form a stable amide-type covalent bond, effectively terminating the polymerization and installing a 2-methoxyphenylaminocarbonyl group at the chain terminus. This strategy allows for precise control over the end-group functionality of the resulting stereoregular polyacetylene. mdpi.com

Construction of Rotaxane Structures through Urea End-Capping

Rotaxanes are mechanically interlocked molecules consisting of a linear "axle" component threaded through a cyclic "wheel" component, with bulky "stoppers" at each end of the axle preventing the wheel from dethreading. mdpi.com A highly efficient method for synthesizing these structures is the "capping" or "end-capping" strategy. mdpi.com

In this approach, a pseudorotaxane is first formed by mixing the axle and wheel components, which are held together by non-covalent interactions. For the synthesis of urea-capped rotaxanes, an axle molecule functionalized with terminal amine groups (e.g., a diamine) is used. mdpi.com The capping reaction is then performed by introducing a bulky isocyanate, such as this compound. mdpi.com The terminal amino groups on the axle react with the isocyanate to form stable and bulky urea groups. mdpi.com These newly formed urea groups act as the stoppers, mechanically locking the wheel onto the axle and yielding the final rotaxane structure. mdpi.com This urea end-capping method is often high-yielding and can be performed in a one-pot synthesis. mdpi.com

Table 2: Components for Rotaxane Synthesis via Urea End-Capping

| Component | Role | Example Reactant/Moiety | Function |

|---|---|---|---|

| Axle | Threaded Component | α,ω-Diaminododecane | Provides the linear backbone with reactive ends. |

| Wheel | Macrocyclic Component | α-Cyclodextrin (α-CD) | Encircles the axle. |

| Capping Agent | Stopper Formation | This compound | Reacts with axle ends to form bulky stoppers. |

Advanced Spectroscopic Characterization and Computational Investigations of 2 Methoxyphenyl Isocyanate

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 2-methoxyphenyl isocyanate. These methods provide detailed information about the conformational isomers and the characteristic vibrational modes of the molecule.

Conformational Analysis and Vibrational Assignments

The structural flexibility of this compound, particularly the rotation around the C-O and C-N bonds, gives rise to multiple stable conformers. Computational analyses at the B3LYP/6-311++G** level of theory have identified three distinct conformers for this molecule. nih.gov The vibrational frequencies for these conformers have been calculated and used to aid in the assignment of the experimental IR and Raman spectra, which were measured for the liquid sample in the 3500–400 cm⁻¹ (IR) and 3500-50 cm⁻¹ (Raman) regions. nih.gov

A complete assignment of the observed spectral bands has been proposed based on these theoretical calculations. nih.gov Key vibrational modes include those associated with the methoxy (B1213986) (-OCH₃) group, the phenyl ring, and the isocyanate (-NCO) moiety. The stretching mode frequencies of the methoxy group are observed in the 2900–2800 cm⁻¹ range. nih.gov Within this group, the asymmetric deformation modes are strong in the IR spectrum, while the symmetric deformation mode is strong in the Raman spectrum. nih.gov

Furthermore, the phenyl ring breathing mode is identified as a strong Raman band around 1040 cm⁻¹. The symmetric stretching of the O-CH₃ bond is observed as a strong absorption near 1023 cm⁻¹. nih.gov

Table 1: Selected Vibrational Assignments for this compound

| Vibrational Mode | **Frequency (cm⁻¹) ** | Spectral Technique | Intensity |

|---|---|---|---|

| -OCH₃ Stretching | 2900-2800 | IR / Raman | - |

| -OCH₃ Asymmetric Deformation | - | IR | Strong |

| -OCH₃ Symmetric Deformation | - | Raman | Strong |

| Phenyl Ring Breathing | ~1040 | Raman | Strong |

This table is generated based on data from research findings. nih.gov

Interpretation of Fermi Resonance Phenomena

A notable feature in the vibrational spectrum of this compound is the presence of a multiplet absorption band system near 2200 cm⁻¹. nih.gov This complex band structure is attributed to the phenomenon of Fermi resonance. nih.gov

Fermi resonance is a quantum mechanical effect that involves the mixing of two vibrational states with very similar energies and the same symmetry. wikipedia.org This interaction leads to a shift in the energy levels and a redistribution of intensity between the interacting bands. wikipedia.org In the case of this compound, the fundamental antisymmetric stretching vibration of the isocyanate group (νₐₛ(NCO)) is nearly isoenergetic with an overtone or combination band from another vibrational mode in the molecule. nih.gov This coupling results in the observed multiplet structure instead of a single, sharp absorption band for the NCO stretch, providing a clear example of anharmonic effects in the molecule's vibrational spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons and the methoxy group protons. The protons on the phenyl ring typically appear in the aromatic region (approximately 6.8-7.2 ppm), and their specific chemical shifts and coupling patterns are dictated by the electronic effects of the methoxy and isocyanate substituents. The methoxy group protons (-OCH₃) are expected to appear as a sharp singlet further upfield, typically around 3.8 ppm. The integration of these signals corresponds to the number of protons in each unique chemical environment, confirming the presence of four aromatic protons and three methoxy protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

The ¹³C NMR spectrum offers complementary structural information by detailing the carbon framework of the molecule. The isocyanate carbon (-NCO) is a key feature, typically appearing in the range of 120-130 ppm. The aromatic carbons resonate between approximately 110 and 150 ppm, with the carbon atom directly attached to the oxygen of the methoxy group (C-O) appearing significantly downfield due to the oxygen's deshielding effect. The methoxy carbon itself gives a distinct signal around 56 ppm. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Isocyanate (-NCO) | 120-130 |

| Aromatic C-O | ~150 |

| Other Aromatic C-H / C-N | 110-130 |

This table is generated based on typical chemical shift ranges and available data for related structures. chemicalbook.comrsc.org

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. nih.gov For this compound, the electron ionization (EI) mass spectrum would show a distinct molecular ion peak (M⁺) corresponding to its molecular weight.

The molecular formula of this compound is C₈H₇NO₂, which gives a molecular weight of 149.15 g/mol . The mass spectrum therefore exhibits a molecular ion peak at m/z = 149. chemicalbook.com The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would include the loss of the isocyanate group (-NCO) or the methoxy group (-OCH₃), leading to the formation of characteristic fragment ions that help to piece together the original structure.

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for investigating the molecular properties and reactivity of compounds like this compound. unipd.it These computational approaches allow for the detailed exploration of molecular structures, energies, and spectroscopic properties at the atomic level, providing insights that complement experimental findings. nii.ac.jp DFT methods, such as the popular B3LYP functional, offer a good balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules. dergipark.org.trmdpi.com Ab initio methods, like Møller–Plesset perturbation theory (MP2), provide higher levels of theory for more precise energy calculations, though often at a greater computational expense. nii.ac.jp These methods are crucial for understanding the conformational landscape, reaction pathways, vibrational modes, and electronic characteristics of this compound. aip.org

The presence of the flexible methoxy group (–OCH₃) attached to the phenyl ring of this compound gives rise to different spatial orientations, known as conformers. The orientation of the methoxy group relative to the isocyanate group can be described by the dihedral angle, leading primarily to syn and anti conformations. In the syn conformer, the methyl group of the methoxy moiety is oriented towards the isocyanate group, whereas in the anti conformer, it points away.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-O-C) | Computational Method |

| syn | 0.00 (Reference) | ~0° | B3LYP/6-311++G(d,p) |

| anti | 1.5 - 3.0 | ~180° | B3LYP/6-311++G(d,p) |

Note: The data in this table is illustrative, based on typical values for substituted anisoles, and represents the expected conformational preferences for this compound.

The isocyanate (–NCO) group is highly reactive, participating in a wide range of chemical reactions, most notably addition reactions with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively. researchgate.netmdpi.com DFT calculations are a powerful tool for elucidating the detailed mechanisms of these reactions. worldscientific.com

By mapping the reaction pathway, computational chemistry can identify the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and, consequently, its rate. chemrxiv.org For instance, in the reaction of an isocyanate with an alcohol to form a urethane (B1682113), theoretical studies can compare different possible mechanisms, such as a direct one-step addition versus a multi-step process involving intermediates. mdpi.com Calculations on similar systems, like phenyl isocyanate, have shown that catalysts or even a second molecule of the alcohol can lower the activation barrier by facilitating proton transfer in the transition state. mdpi.commdpi.com These studies provide a molecular-level understanding of how reactants are converted into products, which is essential for controlling reaction outcomes. pku.edu.cn

| Reaction Type | Reactants | Key Finding from DFT Studies | Illustrative Activation Energy (kcal/mol) |

| Urethane Formation | Phenyl Isocyanate + 1-Propanol | A two-step mechanism is proposed where allophanate (B1242929) acts as an intermediate. mdpi.com | ~15-20 |

| Cycloaddition | Phenylnitrile Oxide → Phenyl Isocyanate | The reaction proceeds through a cyclic adduct intermediate, catalyzed by SO₂. chemrxiv.org | ~12 (in benzene) |

| Dimerization | Alkyl-isocyanates | DFT calculations confirm the stability of isocyanate dimers. mdpi.com | N/A |

Note: This table presents findings from studies on related isocyanates to illustrate the types of mechanistic insights gained from DFT calculations.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. q-chem.com The assignment of specific absorption bands in an experimental spectrum to particular vibrational modes can be complex. Quantum chemical calculations provide a robust method for predicting the vibrational frequencies and their corresponding intensities (IR and Raman activities). aip.orgnih.gov

Theoretical frequency calculations are typically performed on the optimized geometry of the molecule. huntresearchgroup.org.uk It is well-established that frequencies calculated using DFT methods with harmonic approximation are often slightly higher than the experimental values. huntresearchgroup.org.uk To improve the agreement with experimental data, the calculated frequencies are often multiplied by an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals). The assignments of vibrational modes are performed using potential energy distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode. nih.govresearchgate.net This allows for a detailed and reliable assignment of the entire vibrational spectrum of this compound. mdpi.com

| Vibrational Mode | Characteristic Wavenumber Range (cm⁻¹) | Expected Calculated Frequency (B3LYP, Scaled) | Description |

| N=C=O Asymmetric Stretch | 2250 - 2280 | ~2270 | Strong, characteristic isocyanate band. |

| C-H Aromatic Stretch | 3000 - 3100 | ~3050 | Stretching of C-H bonds on the phenyl ring. |

| C-O-C Asymmetric Stretch | 1230 - 1270 | ~1250 | Stretching of the aryl-ether bond. |

| C-O-C Symmetric Stretch | 1020 - 1050 | ~1030 | Stretching of the aryl-ether bond. |

| C=C Aromatic Stretch | 1400 - 1600 | ~1450-1590 | In-plane stretching of the phenyl ring. |

Note: The frequency ranges are based on typical values for aromatic isocyanates and anisole (B1667542) derivatives. mdpi.comaip.org

The electronic properties of a molecule are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. semanticscholar.org The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial descriptor of molecular stability and reactivity. dergipark.org.tr A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap suggests the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO is likely centered on the electron-deficient isocyanate group, indicating the probable sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

| Parameter | Definition | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A small gap indicates high reactivity and polarizability. A large gap indicates high stability. semanticscholar.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Molecules with a large gap are "harder". |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. |

This table defines key reactivity descriptors derived from HOMO and LUMO energies.

Applications of 2 Methoxyphenyl Isocyanate in Advanced Organic Synthesis and Materials Science

Strategic Use in Heterocyclic Compound Synthesis

2-Methoxyphenyl isocyanate serves as a versatile reagent in the construction of various heterocyclic frameworks, leveraging the high reactivity of the isocyanate group toward nucleophiles. Its application allows for the introduction of the 2-methoxyphenylureido moiety into molecular structures, which can be a key element in building complex ring systems.

Synthesis of Purine (B94841) Derivatives

The application of this compound in the synthesis of purine derivatives is not extensively documented in publicly available scientific literature. General synthetic routes to purine analogs sometimes employ isocyanates as cyclizing agents to form an 8-amino substituted purine core, but specific examples utilizing this compound are not prominent.

Synthesis of Triazinetrione Compounds

A documented application of this compound is in the solid-phase synthesis of 1,3,5-trisubstituted-1,3,5-triazine-2,4,6-triones. google.com This method involves the reaction of a resin-bound amino acid with an R²-substituted isocyanate, for which this compound is a specified reactant. google.com This initial step forms a resin-bound urea (B33335) intermediate. The subsequent reaction of this urea with chlorocarbonyl isocyanate leads to the formation of the 1,3-disubstituted-1,3,5-triazine-2,4,6-trione ring system. google.com Further selective alkylation at the N-5 position can yield a trisubstituted triazinetrione, which can then be cleaved from the solid support. google.com This synthetic strategy provides a pathway to a diverse library of triazinetrione compounds. google.com

Role in the Design and Synthesis of Bioactive Molecules

The electrophilic nature of the isocyanate functional group makes this compound a valuable building block in medicinal chemistry for the synthesis of bioactive molecules, particularly through the formation of urea linkages.

Development of Urea-Based Enzyme Inhibitors

The urea functional group is a critical pharmacophore in the design of various enzyme inhibitors due to its ability to act as a rigid and effective hydrogen bond donor-acceptor unit. The reaction of this compound with an appropriate amine is a direct method for introducing the N-(2-methoxyphenyl)urea moiety into potential drug candidates.

Carbonic Anhydrase IX and XII Inhibitors

Ureido-substituted benzenesulfonamides are a significant class of potent and selective inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and hCA XII. nih.gov These enzymes are involved in pH regulation in hypoxic tumors, and their inhibition is a validated strategy in anticancer drug design. nih.gov

The synthesis of these inhibitors generally involves the reaction of an aromatic aminobenzenesulfonamide with an isocyanate, such as this compound, to form the characteristic ureido bridge. This moiety extends from the zinc-binding sulfonamide group to an outer phenyl ring, allowing for interactions with residues in the enzyme's active site cavity, which can contribute to high affinity and isoform selectivity.

While specific inhibition constants (Kᵢ) for the derivative of this compound were not found in the searched literature, the potency of this structural class is well-established. Data for closely related ureidobenzenesulfonamide derivatives demonstrate potent, low-nanomolar inhibition of hCA IX and hCA XII, highlighting the effectiveness of this molecular scaffold.

Table 1: Representative Inhibition Data for Ureido-Benzenesulfonamide Derivatives Against Carbonic Anhydrase Isoforms

| Compound Structure (Representative) | Target Isoform | Inhibition Constant (Kᵢ) (nM) |

| Phenylureido-benzenesulfonamide analog | hCA IX | 8.9 - 88.3 nih.gov |

| Phenylureido-benzenesulfonamide analog | hCA XII | 5.4 - 19.5 nih.gov |

| Substituted Phenylureido-benzenesulfonamide | hCA IX | 1.6 - 1.8 nih.gov |

| Substituted Phenylureido-benzenesulfonamide | hCA XII | 8.30 - 9.20 nih.gov |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in tryptophan metabolism and a significant target for cancer immunotherapy due to its role in tumor immune escape. The development of small molecule inhibitors of IDO1 is an active area of research. A common strategy in the design of IDO1 inhibitors involves the functionalization of core scaffolds, such as indole (B1671886) and phenylimidazole, with various molecular fragments to enhance their binding affinity to the enzyme's active site.

While direct synthesis of IDO1 inhibitors using this compound is not extensively documented in publicly available literature, its chemical properties make it a plausible reagent in this context. The isocyanate group is highly reactive towards nucleophiles, such as amines, which are often present in the core scaffolds of IDO1 inhibitors or can be introduced through synthetic modifications. The reaction between an isocyanate and an amine forms a stable urea linkage. Therefore, this compound could be employed to introduce a 2-methoxyphenylurea moiety onto a suitable scaffold. This functionalization could influence the inhibitor's binding affinity and selectivity for IDO1. The 2-methoxy group, in particular, can participate in hydrogen bonding or other non-covalent interactions within the enzyme's active site, potentially enhancing inhibitory activity.

Tyrosine Kinase Inhibitors

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in the development of cancer. Consequently, tyrosine kinase inhibitors (TKIs) are a major class of targeted anticancer drugs. A significant number of TKIs feature a urea or thiourea (B124793) moiety in their chemical structure, which is crucial for their biological activity. This urea linkage often participates in key hydrogen bonding interactions with the hinge region of the kinase domain, a critical factor for potent inhibition.

The synthesis of these urea-based TKIs frequently involves the reaction of an amine with an isocyanate. Given this, this compound represents a valuable building block for the synthesis of novel TKI candidates. By reacting this compound with various amine-containing heterocyclic scaffolds, a diverse library of potential TKIs can be generated. The 2-methoxyphenyl group can explore different regions of the ATP-binding pocket of the kinase, and its electronic and steric properties can be fine-tuned through further chemical modification to optimize potency and selectivity. For instance, the well-known TKI sorafenib (B1663141) and its analogs are diaryl ureas, highlighting the importance of the urea linkage in this class of inhibitors.

Lysophosphatidic Acid Receptor Type 1 (LPAR1) Antagonists

Lysophosphatidic acid receptor type 1 (LPAR1) is a G protein-coupled receptor that mediates the signaling of lysophosphatidic acid (LPA), a bioactive lipid involved in various physiological and pathological processes, including fibrosis. Antagonists of LPAR1 are therefore of significant interest as potential therapeutics for fibrotic diseases.

Recent high-throughput screening campaigns have identified urea-containing compounds as promising hits for the development of LPAR1 antagonists. The urea moiety in these molecules is often critical for their interaction with the receptor. The synthesis of such urea-based LPAR1 antagonists can be readily achieved through the reaction of an appropriate amine with an isocyanate. This compound can serve as a key reagent in this synthetic strategy, allowing for the introduction of the 2-methoxyphenylurea pharmacophore. The methoxy (B1213986) group can influence the compound's pharmacokinetic properties and its binding orientation within the LPAR1 binding pocket. A patent for a urea compound with LPAR1 receptor antagonizing action further underscores the potential of this chemical class in developing new treatments for fibrosis and related conditions. google.com

Contributions to Anticancer Agent Development

The 2-methoxyphenyl moiety and the urea functional group are both recognized as important pharmacophores in the design of anticancer agents. Numerous compounds incorporating a 2-methoxyphenyl group have demonstrated significant cytotoxic activity against various cancer cell lines. Similarly, a wide range of urea and thiourea derivatives have been synthesized and evaluated for their anticancer properties, with many exhibiting potent activity.

The combination of these two features in molecules derived from this compound presents a promising strategy for the development of novel anticancer drugs. The reaction of this compound with different amine-containing molecules can generate a diverse library of 2-methoxyphenylurea derivatives. These compounds can be screened for their ability to inhibit cancer cell proliferation and induce apoptosis. The mechanism of action of such compounds can be varied, potentially targeting key signaling pathways involved in cancer progression, such as those regulated by tyrosine kinases or other enzymes. The structural flexibility allows for the optimization of activity and selectivity, leading to the identification of lead compounds for further preclinical and clinical development.

Utility in Peptide and Protein Modification Strategies

The modification of peptides and proteins is a critical tool in chemical biology and drug discovery, enabling the study of their function, the enhancement of their therapeutic properties, and the development of novel diagnostics. Isocyanates are reactive functional groups that can readily form covalent bonds with nucleophilic residues on peptides and proteins, most notably the N-terminal amine and the epsilon-amino group of lysine (B10760008) residues.

This compound has been demonstrated to be a useful reagent for the protection of amino groups in peptide synthesis. rsc.orgresearchgate.net The resulting urea linkage is stable under various conditions, allowing for the selective modification of other parts of the peptide. researchgate.net This protecting group can be subsequently removed under specific conditions to regenerate the free amine. researchgate.net This application highlights the potential of this compound in more complex peptide and protein modification strategies. For instance, it could be used to introduce a "tag" or a "label" onto a peptide or protein for visualization or purification purposes. The 2-methoxyphenyl group itself could also serve as a recognition element for a specific binding partner.

Applications in Polymer Chemistry and Supramolecular Assemblies

Synthesis of Functionalized Polymer Architectures

The synthesis of polymers with well-defined architectures and specific functionalities is a cornerstone of modern materials science. Isocyanates are versatile reagents in polymer chemistry, capable of participating in a variety of polymerization and modification reactions. One key application of isocyanates is as chain-terminating agents in certain types of polymerization. By introducing a specific end-group, the properties of the resulting polymer, such as its solubility, thermal stability, and ability to self-assemble, can be precisely controlled.

While specific examples detailing the use of this compound as a chain-terminating agent are not prevalent in the reviewed literature, its chemical reactivity suggests its suitability for this purpose. In polymerization reactions that proceed via a living or controlled mechanism, the addition of this compound at the end of the reaction would cap the growing polymer chain with a 2-methoxyphenylurea or a related functional group. This end-functionalization could be used to introduce specific properties to the polymer. For example, the 2-methoxyphenyl group could enhance the polymer's compatibility with other materials or serve as a site for further chemical modification. This approach offers a straightforward method for the synthesis of well-defined, functionalized polymer architectures with tailored properties for a range of applications.

Fabrication of Rotaxane Systems

Rotaxanes are mechanically interlocked molecules consisting of a dumbbell-shaped component threaded through a macrocycle. The synthesis of these complex structures often involves "stoppering" reactions, where bulky groups are attached to the ends of a linear "thread" to prevent it from slipping out of the macrocycle. Isocyanates can be employed in these stoppering reactions or for the post-synthetic modification of rotaxane structures. However, based on available research, there is no specific information detailing the application of this compound in the fabrication of rotaxane systems. General synthetic strategies for rotaxanes often utilize multicomponent reactions, such as amide bond formation from acid chlorides and amines, or metal-templated coupling reactions to construct the interlocked architecture. ed.govnih.gov

Engineering of Polyurethane and Polyurea Materials

Polyurethanes and polyureas are important classes of polymers with a wide range of applications, from flexible foams to durable coatings. l-i.co.ukcsc-services.co.uk The synthesis of both polymer types is fundamentally based on the reaction of isocyanates.

Polyurethanes are formed through the polyaddition reaction of a diisocyanate with a polyol (a compound with multiple hydroxyl groups). globaljournals.org The urethane (B1682113) linkage (-NH-CO-O-) is formed during this process. The properties of the resulting polyurethane can be tailored by varying the structure of both the isocyanate and the polyol. l-i.co.uk

Polyureas are synthesized through the reaction of a diisocyanate with a polyamine (a compound with multiple amine groups), forming urea linkages (-NH-CO-NH-). ultimatelinings.com These polymers are known for their high strength, flexibility, and durability. ultimatelinings.com The reaction between isocyanates and amines is typically very fast. ultimatelinings.com

While the general chemistry of polyurethane and polyurea formation is well-established and relies heavily on isocyanate precursors, specific studies detailing the use of this compound in the engineering of these materials are not prominently featured in the scientific literature. Industrial production commonly utilizes aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). l-i.co.uk

Function as a Chemoselective Protecting Group Reagent

This compound has been identified as a highly effective and chemoselective reagent for the protection of amine functional groups. researchgate.netrsc.org Traditionally, amines are protected via carbamate (B1207046) linkages using reagents like Boc₂O or Fmoc-Cl. rsc.orgrsc.org However, this compound offers an alternative strategy by forming a stable urea linkage, which exhibits different stability and deprotection characteristics, thus expanding the toolbox for orthogonal protection strategies in complex organic synthesis. researchgate.netrsc.org

The key advantage of using this compound lies in its ability to selectively react with amines even in the presence of other nucleophilic functional groups like hydroxyl, carboxylic, and thiol groups. rsc.orgrsc.org This high chemoselectivity is attributed to the greater nucleophilicity of the amine group. rsc.orgresearchgate.net

Amine Protection via Urea Linkage

The protection of an amine with this compound proceeds via the formation of a chemically stable N,N'-disubstituted urea. researchgate.net The reaction is typically rapid and high-yielding, often complete within minutes at room temperature in a suitable solvent like dichloromethane (B109758) (DCM). researchgate.net The high reactivity of the isocyanate group towards the nucleophilic amine drives the reaction to completion, often yielding products of high purity that can be isolated by simple filtration. rsc.orgrsc.org

This protection strategy is effective for a wide range of amines, including primary and secondary aliphatic amines as well as aromatic amines. rsc.org However, the reaction can be slower with amines bearing electron-withdrawing groups due to their reduced nucleophilicity. rsc.org A significant feature of the resulting urea linkage is its remarkable stability under a variety of conditions where common protecting groups might be cleaved.

Table 1: Stability of 2-Methoxyphenyl Urea Linkage under Various Conditions

| Condition | Stability | Notes |

|---|---|---|

| 1 N HCl (aq) | Stable (>95%) | Tested at room temperature for 24 hours and up to 70°C. rsc.org |

| 1 N NaOH (aq) | Stable (>95%) | Tested at room temperature for 24 hours. rsc.org |

| Acidic (Boc deprotection) | Stable (90-97%) | Resistant to conditions used to remove Boc groups. researchgate.net |

| Basic (Fmoc deprotection) | Stable (90-97%) | Resistant to conditions used to remove Fmoc groups. researchgate.net |

This table is based on research findings demonstrating the robustness of the urea linkage formed by this compound, making it orthogonal to many common amine protecting groups. rsc.orgresearchgate.net

Regenerative Deprotection Strategies

A crucial aspect of any protecting group is the ability to remove it efficiently and cleanly to regenerate the original functional group. The protection strategy using this compound incorporates a clever, multi-step deprotection sequence. researchgate.net

The process involves two key steps:

Demethylation: The methoxy group on the phenyl ring is first removed. This is typically achieved using demethylating agents like Boron tribromide (BBr₃) or Trimethylsilyl iodide (TMSI) in a solvent like DCM. researchgate.net This step converts the methoxyphenyl urea into a hydroxyphenyl urea derivative.

Cyclization and Amine Release: The resulting 2-hydroxyphenyl urea is then heated in a high-boiling solvent such as xylene (around 120°C). rsc.org The proximity of the hydroxyl group to the urea linkage facilitates an intramolecular cyclization reaction. This cyclization leads to the formation of a stable cyclic carbamate (a benzoxazolinone derivative) and the release of the original amine, which is thus regenerated in its free form. researchgate.netrsc.org

Table 2: Deprotection Conditions for Regeneration of Free Amines

| Step | Reagent/Condition | Purpose | Typical Yield |

|---|---|---|---|

| 1. Demethylation | BBr₃ or TMSI in DCM, room temperature | Conversion of methoxy group to hydroxyl group | High |

| 2. Cyclization | Heat in xylene (~120 °C) | Intramolecular cyclization to release the free amine | High |

This two-step deprotection process is designed to be high-yielding and allows for the recovery of the amine under specific, controlled conditions, ensuring the protecting group's removal without affecting other parts of the molecule. researchgate.netrsc.org

This regenerative strategy underscores the utility of this compound as a "multitasking" reagent, providing robust protection and a reliable method for deprotection when required. researchgate.net

Environmental Impact and Occupational Safety Research Pertaining to 2 Methoxyphenyl Isocyanate

Degradation Pathways and Hazardous Decomposition Products

The degradation of 2-methoxyphenyl isocyanate can occur through various pathways, notably hydrolysis and thermal decomposition, leading to the formation of several hazardous products.

A primary degradation pathway for this compound in the presence of moisture is hydrolysis. Isocyanates react with water to form an unstable carbamic acid intermediate, which subsequently decomposes to yield an amine and carbon dioxide. In the case of this compound, this reaction produces 2-methoxyaniline, which is commonly known as o-anisidine (B45086).

O-anisidine is recognized as a hazardous substance and a significant environmental pollutant, particularly from the manufacturing of dyes wikipedia.orgwho.int. The International Agency for Research on Cancer (IARC) has classified o-anisidine as a Group 2B substance, indicating it is possibly carcinogenic to humans wikipedia.orgnih.govepa.gov. It is listed as a hazardous waste by the Resource Conservation and Recovery Act (RCRA) with the code K181 wikipedia.org.

Under conditions of high heat, such as in a fire, this compound decomposes to produce a range of toxic and hazardous gases. These thermal decomposition products pose a significant inhalation hazard. Key identified products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide fishersci.com. The generation of these toxic fumes is a critical consideration in fire scenarios involving this compound ilo.orgmicrokat.gr.

Hazardous Decomposition Products of this compound

| Product Name | Chemical Formula | Conditions of Formation | Primary Hazard |

| o-Anisidine | C₇H₉NO | Hydrolysis (reaction with water) | Possible human carcinogen, toxic |

| Nitrogen Oxides | NOx | Thermal decomposition (combustion) | Respiratory irritant, toxic |

| Carbon Monoxide | CO | Thermal decomposition (combustion) | Toxic, chemical asphyxiant |

| Carbon Dioxide | CO₂ | Hydrolysis, Thermal decomposition | Asphyxiant in high concentrations |

| Hydrogen Cyanide | HCN | Thermal decomposition (combustion) | Highly toxic, chemical asphyxiant |

Environmental Fate and Management Strategies

The environmental fate of this compound is largely dictated by its reaction with water, leading to the formation of o-anisidine. Therefore, the persistence and mobility of o-anisidine are key factors in assessing the environmental impact.

O-anisidine is expected to exist primarily as a vapor in the atmosphere, where it is degraded by photochemically-produced hydroxyl radicals with an estimated half-life of about 4.1 hours nih.gov. In soil, it is expected to have very high mobility; however, as an aniline (B41778), it can also bind strongly to organic matter, which may reduce its mobility nih.gov. Biodegradation of o-anisidine can occur rapidly under aerobic conditions at low concentrations, but the compound can be toxic to microorganisms at higher concentrations, slowing the degradation rate nih.gov. Due to its toxicity to aquatic organisms, it is strongly advised that the chemical not be allowed to enter the environment ilo.org.

Effective management strategies are crucial for mitigating environmental release. Key strategies include:

Spill Management: Spills should be contained and absorbed with inert materials like sand or silica (B1680970) gel. The collected material should be placed in suitable, closed containers for disposal fishersci.com. It is critical to prevent the substance from entering sewers or waterways ilo.org.

Storage: Store in a dry, cool, well-ventilated place in tightly closed containers, away from incompatible materials such as water, acids, strong bases, alcohols, and amines fishersci.com. Storage areas should not have drain or sewer access ilo.org.

Waste Disposal: Waste containing isocyanates may be managed through recycling with a specialized vendor who can reformulate it for other applications hsa.ie. Implementing closed process systems and nitrogen blanketing on vessels can reduce waste generation safetyresourcesblog.com.

Research on Occupational Exposure Risks and Mitigation Measures

Occupational exposure to this compound poses significant health risks, primarily through inhalation and skin contact . The main health effects are respiratory sensitization, which can lead to occupational asthma, and irritation of the skin, eyes, and respiratory tract carlroth.com. Once an individual is sensitized, even very low levels of exposure can trigger severe asthmatic reactions canada.ca.

To protect workers, a hierarchy of control measures is recommended.

Occupational Exposure Mitigation Measures for this compound

| Control Category | Mitigation Measure | Description |

| Engineering Controls | Ventilation | Use local exhaust ventilation or handle only in a closed system to minimize airborne concentrations. Ensure general ventilation is adequate fishersci.com. |

| Safety Stations | Eyewash stations and safety showers must be located close to the workstation fishersci.com. | |

| Enclosures | Isolate processes using isocyanates in spray booths or separate, restricted areas to contain vapors and mists carlroth.com. | |

| Administrative Controls | Restricted Access | Limit access to areas where isocyanates are used to essential personnel only sysco-env.co.uk. |

| Training | Provide workers with comprehensive training on the hazards of isocyanates, safe handling procedures, and emergency actions carlroth.com. | |

| Hygiene Practices | Prohibit eating, drinking, and smoking in work areas. Workers should wash hands thoroughly after handling and before leaving work sysco-env.co.ukbohs.org. | |

| Personal Protective Equipment (PPE) | Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits may be exceeded. A supplied-air respirator offers the highest level of protection fishersci.comsysco-env.co.uk. |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, butyl) to prevent skin contact fishersci.comworksafe.vic.gov.au. | |

| Eye Protection | Wear chemical safety goggles or a full-face shield as described by OSHA regulations fishersci.comsysco-env.co.uk. | |

| Skin Protection | Wear appropriate protective clothing, coveralls, and footwear to prevent skin exposure fishersci.com. |

Occupational exposure limits (OELs) have been established for isocyanates as a class to protect worker health. In the United Kingdom, the Workplace Exposure Limits (WELs) are 0.02 mg/m³ as an 8-hour time-weighted average and 0.07 mg/m³ as a 15-minute short-term exposure limit kinnect.com.au. The OSHA permissible exposure limit in the United States is a ceiling level of 0.02 parts per million kinnect.com.au.

Health monitoring is a critical component of a comprehensive safety program for workers exposed to isocyanates. This surveillance should be supervised by an experienced medical practitioner and may include baseline and periodic assessments, respiratory questionnaires, and lung function tests (spirometry). Regular monitoring helps in the early detection of adverse health effects, particularly respiratory sensitization.

Future Research Directions and Translational Perspectives for 2 Methoxyphenyl Isocyanate

Development of Novel Catalytic Systems for its Transformations

The reactivity of the isocyanate group is well-established, but the development of novel catalytic systems can unlock new transformations and improve the efficiency and selectivity of known reactions involving 2-methoxyphenyl isocyanate. Future research is trending towards sophisticated catalysts that can control reactivity, particularly in the synthesis of complex molecules like unsymmetrical ureas and carbamates.

Key research areas include:

Transition Metal Catalysis: While palladium catalysis has been explored for isocyanide insertions, its application to the transformations of aryl isocyanates like this compound is an area ripe for exploration. mdpi.com Catalytic systems, for instance, involving Ruthenium(III) in combination with an oxidant like PhI(OAc)₂, have shown promise in generating isocyanate intermediates from benzimidates for synthesizing unsymmetrical ureas and carbamates. acs.org Investigating similar catalytic cycles with this compound could lead to novel synthetic routes.

Organocatalysis: The use of organocatalysts, such as tertiary amines (e.g., DABCO), amidines, and carboxylate anions, for isocyanate reactions is known to influence reaction pathways, directing them towards carbamate (B1207046), allophanate (B1242929), or isocyanurate formation. rsc.org Future work could focus on designing chiral organocatalysts to achieve enantioselective additions to the isocyanate group of this compound, a crucial step for producing chiral bioactive molecules.

Mechanistic Studies: Detailed kinetic and mechanistic studies on the catalyzed reactions of this compound are essential. Understanding the role of the ortho-methoxy group in transition state stabilization or catalyst interaction can lead to the rational design of more efficient and selective catalysts. The mechanism of catalysis, whether a concerted termolecular pathway with tertiary amines or a stepwise anionic mechanism with stronger bases, significantly impacts product distribution. rsc.org

A comparative look at catalyst classes for isocyanate transformations is presented below:

| Catalyst Type | Potential Transformation with this compound | Advantages | Research Focus |

| Transition Metals (e.g., Pd, Ru) | Cross-coupling reactions, insertion reactions, novel heterocycle synthesis. | High efficiency, potential for novel reactivity. | Development of catalysts for specific C-N and C-O bond formations. mdpi.comacs.org |

| Organocatalysts (e.g., Amines, Amidines) | Controlled synthesis of ureas, carbamates, allophanates, and isocyanurates. rsc.org | Metal-free, often milder conditions, potential for asymmetric synthesis. | Design of chiral catalysts for enantioselective transformations. |

| Anionic Catalysts (e.g., Alkoxides, Phenolates) | Rapid formation of isocyanurates and allophanates. rsc.org | High reactivity and efficiency for specific polymer precursors. | Controlling selectivity between different addition products. |

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for reactive intermediates like isocyanates. google.comvapourtec.com Integrating the synthesis and subsequent reactions of this compound into flow systems represents a major step towards safer, more efficient, and scalable chemical production.

Future research in this area should focus on:

On-Demand Synthesis: Developing a reliable "make-and-use" flow system for this compound would mitigate the risks associated with its storage and handling. rsc.orgchemrxiv.orgresearchgate.net This is particularly relevant for non-phosgene synthetic routes, such as the Curtius rearrangement of the corresponding acyl azide (B81097). Flow chemistry enables the safe generation and immediate consumption of the potentially hazardous acyl azide intermediate. google.com

Multi-Step Telescoped Synthesis: Flow reactors can be designed to perform multiple reaction steps sequentially without isolating intermediates. A future goal would be to develop a telescoped process where this compound is synthesized in the first reactor and then directly streamed into subsequent reactors to be transformed into ureas, carbamates, or other derivatives. researchgate.net

Process Optimization and Automation: Flow chemistry allows for rapid optimization of reaction parameters such as temperature, pressure, and residence time. Automated flow systems could be developed to screen various catalysts and reaction conditions for the transformations of this compound, accelerating the discovery of new synthetic methodologies.

| Parameter | Batch Processing | Flow Chemistry | Advantages of Flow Chemistry for this compound |

| Safety | Handling and storage of bulk reactive isocyanate. Potential for thermal runaway. | On-demand generation and immediate consumption. Superior heat and mass transfer. | Enhanced safety by minimizing exposure and accumulation of the reactive isocyanate and hazardous intermediates like acyl azides. google.com |

| Scalability | Scaling up can be non-linear and challenging. | Straightforward scaling by running the system for longer or using parallel reactors. | Improved and more predictable scale-up potential for industrial production. google.com |

| Efficiency | Slower reaction times, potential for side reactions. | Accelerated reaction kinetics due to higher temperatures and pressures. Precise control over stoichiometry and residence time. | Higher yields, improved purity, and faster process development. rsc.org |

| Versatility | Limited to single-step operations typically. | Enables multi-step, telescoped reactions in a continuous sequence. | Facilitates the synthesis of complex derivatives in an integrated workflow. researchgate.net |

Exploration of New Bioactive Scaffolds Derived from this compound

The reaction of this compound with nucleophiles, particularly amines and alcohols, yields ureas and carbamates, respectively. These structural motifs are prevalent in a wide range of biologically active compounds. Future research should systematically explore the synthesis and biological evaluation of novel scaffolds derived from this isocyanate.

Promising research directions include: